![molecular formula C19H13N3O5S3 B2885335 N-[3-(1,3-苯并噻唑-2-基硫代)-4-羟基苯基]-3-硝基苯磺酰胺 CAS No. 361179-61-5](/img/structure/B2885335.png)

N-[3-(1,3-苯并噻唑-2-基硫代)-4-羟基苯基]-3-硝基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

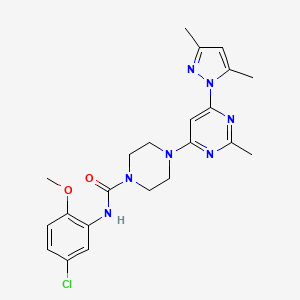

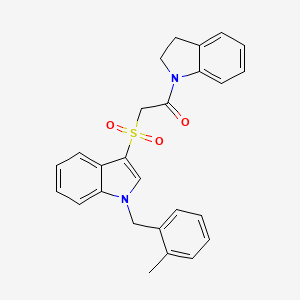

“N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds that were designed and synthesized for their anticonvulsant activity and neurotoxicity .

Synthesis Analysis

The synthesis of this compound and related compounds involves the design of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C22H20N2O3S3 . It is related to the compound N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine, which has a molecular formula of C20H19N3S4 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve interactions with oxygen and nitrogen nucleophiles . The observed reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge .科学研究应用

抑制剂开发和生化评估

类似化合物的另一个显著应用涉及合成和生化评估作为抑制剂,特别关注于激酶 3-羟化酶等酶。具有类似结构的化合物已证明对该酶具有显着的抑制作用,表明在神经和治疗研究中具有潜力。例如,已经确定了高亲和力抑制剂,展示了该化合物在了解神经元损伤后犬尿氨酸途径的病理生理作用方面的重要性 (Röver 等人,1997)。

化学合成和表征

该化合物的结构使其成为化学合成和表征研究的候选者。已经对类似磺酰胺的碱介导的分子内芳基化进行了研究,从而产生了合成含氮杂环的先进中间体 (Kisseljova 等人,2014)。此类研究对于开发具有特定所需性质的新材料和分子至关重要。

热诱导反应的探索

对富电子 N-芳基硫代苯甲酰胺热诱导环化成苯并噻唑的研究突出了另一个应用领域。这个过程涉及分子内亲位取代,提供了对热环化机制的见解,这对合成有机化学和材料科学很有价值 (Barrett 等人,2012)。

抗癌研究和光动力疗法

该化合物的衍生物已被探索其抗癌潜力和作为光动力疗法中的光敏剂。例如,用磺酰胺基取代的新型锌酞菁衍生物显示出较高的单线态氧量子产率,表明其在通过光动力疗法治疗癌症中的潜力 (Pişkin 等人,2020)。

分子对接和生物测定研究

最后,该化合物已参与分子对接和生物测定研究,特别是作为环氧合酶-2 抑制剂。这突出了其在药物发现和开发中的潜力,为进一步探索其药用特性提供了基础 (Al-Hourani 等人,2016)。

作用机制

Target of Action

The compound, also known as “C19H13N3O5S3” or “EU-0007168”, has been evaluated for its anticonvulsant activity . It has exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

Mode of Action

The compound interacts with these targets, potentially altering the balance of neurotransmitters in the brain and reducing the frequency and severity of seizures

Biochemical Pathways

The compound likely affects the GABAergic and glutamatergic pathways, given its interaction with GABA and glutamate receptors . These pathways play crucial roles in neuronal excitability, and their modulation can help control seizures. The downstream effects of this modulation are complex and involve changes in neuronal firing patterns and synaptic plasticity .

Result of Action

The most active compound of the series showed significant protection against seizures in a 6 Hz psychomotor seizure test . Specifically, it showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . None of the compounds showed neurotoxicity in the highest administered dose (300 mg/kg) .

属性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5S3/c23-16-9-8-12(21-30(26,27)14-5-3-4-13(11-14)22(24)25)10-18(16)29-19-20-15-6-1-2-7-17(15)28-19/h1-11,21,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSARYWBOCAOOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)

![N-(3,5-dimethoxyphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885259.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2885261.png)

![N-(3-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2885263.png)

![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)